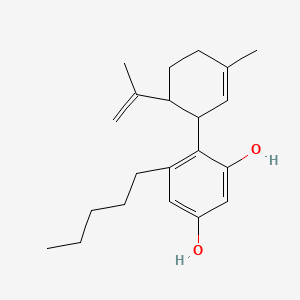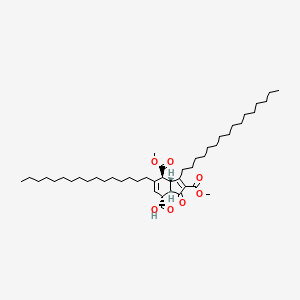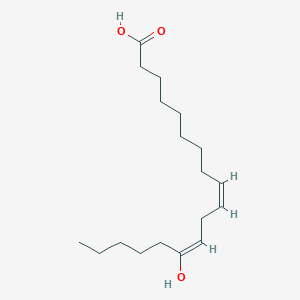![molecular formula C20H21N4O5S2+ B1243074 (4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243074.png)
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a novel carbapenem antibiotic known for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). It is a 1 beta-methyl carbapenem with a unique structure that includes a 2-mercaptothiazole group at the C-2 position, which is crucial for its antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the introduction of the 2-mercaptothiazole group at the C-2 position of the carbapenem core. The process includes several steps, such as the formation of the carbapenem ring, followed by the addition of the thiazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency in the product’s chemical composition and biological activity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can modify the thiazole group, affecting the compound’s antibacterial activity.
Substitution: Substitution reactions at the C-2 position can lead to the formation of derivatives with different biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives. These products are often evaluated for their antibacterial activity to identify potential new antibiotics .
Aplicaciones Científicas De Investigación
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a broad spectrum of scientific research applications, including:
Chemistry: Used as a model compound to study carbapenem synthesis and reactivity.
Biology: Investigated for its interactions with bacterial enzymes and cell walls.
Medicine: Evaluated for its efficacy against drug-resistant bacterial infections, particularly MRSA.
Industry: Potential use in developing new antibacterial agents and formulations
Mecanismo De Acción
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) in bacterial cell walls. This inhibition disrupts cell wall synthesis, leading to bacterial cell death. The compound has a high affinity for PBPs, particularly in methicillin-resistant Staphylococcus aureus, which contributes to its potent antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
Meropenem: Another carbapenem antibiotic with broad-spectrum activity.
Imipenem: Known for its effectiveness against a wide range of bacteria.
Vancomycin: A glycopeptide antibiotic used to treat MRSA infections.
Uniqueness of (4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
This compound stands out due to its unique structure, which includes the 2-mercaptothiazole group. This structural feature enhances its activity against methicillin-resistant Staphylococcus aureus, making it a valuable addition to the arsenal of antibiotics used to combat drug-resistant infections .
Propiedades
Fórmula molecular |
C20H21N4O5S2+ |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N4O5S2/c1-9-15-14(10(2)25)18(27)24(15)16(19(28)29)17(9)31-20-22-12(8-30-20)11-3-5-23(6-4-11)7-13(21)26/h3-6,8-10,14-15,25H,7H2,1-2H3,(H2-,21,26,28,29)/p+1/t9-,10-,14-,15-/m1/s1 |
Clave InChI |
RRTBMNWYYYTAEH-XEQNPHJVSA-O |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3=NC(=CS3)C4=CC=[N+](C=C4)CC(=O)N)C(=O)O)[C@@H](C)O |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3=NC(=CS3)C4=CC=[N+](C=C4)CC(=O)N)C(=O)O)C(C)O |
Sinónimos |
3-((4-(1-aminocarbonylmethylpyridino-4-yl)thiazol-2-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate SM 17466 SM-17466 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one](/img/structure/B1242992.png)

![(2S)-3-[[2-[(5R)-3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B1242996.png)

![(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1242999.png)







![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)
